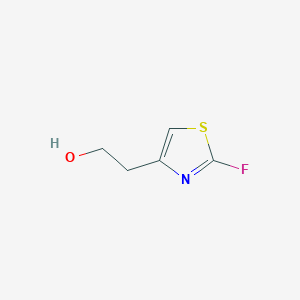

2-(2-Fluorothiazol-4-yl)ethanol

説明

2-(2-Fluorothiazol-4-yl)ethanol is a fluorinated thiazole derivative featuring a hydroxyl-containing ethyl chain at the 4-position of the thiazole ring and a fluorine substituent at the 2-position. The fluorine atom introduces electron-withdrawing effects, which may enhance the compound's polarity and influence its reactivity or biological activity. The compound's structural features make it a candidate for pharmaceutical or materials science applications, particularly given the prevalence of thiazoles in bioactive molecules .

特性

分子式 |

C5H6FNOS |

|---|---|

分子量 |

147.17 g/mol |

IUPAC名 |

2-(2-fluoro-1,3-thiazol-4-yl)ethanol |

InChI |

InChI=1S/C5H6FNOS/c6-5-7-4(1-2-8)3-9-5/h3,8H,1-2H2 |

InChIキー |

XTSKGGOAWDEKAB-UHFFFAOYSA-N |

正規SMILES |

C1=C(N=C(S1)F)CCO |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorothiazol-4-yl)ethanol typically involves the introduction of a fluorine atom into the thiazole ring followed by the attachment of an ethanol group. One common method involves the reaction of 2-aminothiazole with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. This is followed by the reaction with an appropriate aldehyde or ketone to introduce the ethanol group .

Industrial Production Methods

Industrial production methods for 2-(2-Fluorothiazol-4-yl)ethanol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

化学反応の分析

Types of Reactions

2-(2-Fluorothiazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

Oxidation: Formation of 2-(2-Fluorothiazol-4-yl)acetaldehyde or 2-(2-Fluorothiazol-4-yl)acetic acid.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with different functional groups.

科学的研究の応用

2-(2-Fluorothiazol-4-yl)ethanol has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and cancer.

Industry: Utilized in the development of agrochemicals and other industrial products

作用機序

The mechanism of action of 2-(2-Fluorothiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiazole ring’s aromaticity and electron distribution play a crucial role in its biological activity .

類似化合物との比較

Key Research Findings

- Electronic Effects : NMR data for fluorothiazoles (e.g., 19F-NMR δ −77.7 ppm in 3-((2-Fluorothiazol-4-yl)ethynyl)benzonitrile ) highlight fluorine’s deshielding impact, corroborating its electron-withdrawing nature.

- Purity and Stability: Thermo Scientific’s 2-(2-Methyl-1,3-thiazol-4-yl)ethanol is reported at 97% purity, indicating robust synthetic protocols for thiazole-alcohol hybrids .

生物活性

2-(2-Fluorothiazol-4-yl)ethanol is a fluorinated thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its antimicrobial and anticancer properties, making it a candidate for further research and development in pharmaceuticals.

- Molecular Formula : C6H6FN2OS

- Molecular Weight : 174.19 g/mol

- IUPAC Name : 2-(2-fluorothiazol-4-yl)ethanol

Biological Activity Overview

The biological activity of 2-(2-Fluorothiazol-4-yl)ethanol can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially through inhibition of cell wall synthesis or protein synthesis. |

| Anticancer | Shows promise in inhibiting cancer cell proliferation, possibly by inducing apoptosis or disrupting cell cycle progression. |

| Antifungal | Effective against certain fungal pathogens, contributing to its profile as a broad-spectrum antimicrobial agent. |

The precise mechanism of action for 2-(2-Fluorothiazol-4-yl)ethanol is still under investigation, but preliminary studies suggest the following pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways essential for microbial growth.

- DNA Intercalation : There is evidence suggesting that thiazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : The presence of the fluorine atom may enhance the lipophilicity of the compound, allowing it to integrate into microbial membranes and disrupt their integrity.

Case Studies and Research Findings

Recent studies have highlighted the biological efficacy of 2-(2-Fluorothiazol-4-yl)ethanol:

-

Antimicrobial Efficacy Study :

- A study conducted on various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) demonstrated that 2-(2-Fluorothiazol-4-yl)ethanol exhibited minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL, indicating significant antimicrobial activity .

-

Anticancer Activity Assessment :

- In vitro assays on human cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with 2-(2-Fluorothiazol-4-yl)ethanol resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of exposure .

-

Fungal Inhibition Studies :

- The compound was tested against common fungal pathogens such as Candida albicans, showing promising antifungal activity with an MIC of 20 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(2-Fluorothiazol-4-yl)ethanol, it is useful to compare it with other thiazole derivatives:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| 2-(Thiazol-4-yl)ethanol | Moderate antimicrobial | Lacks fluorine substitution |

| 5-Fluoro-thiazole | Strong anticancer | More potent but less selective |

| Benzothiazole derivatives | Broad-spectrum antimicrobial | Often more toxic; less specificity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。